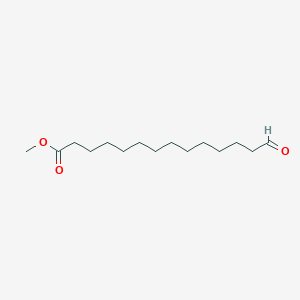

Methyl 14-oxotetradecanoate

Description

Overview of Fatty Acid Derivatives in Academic Research

Fatty acid derivatives are a cornerstone of oleochemistry and are extensively studied in academic research due to their renewable origins and versatile chemical nature. aocs.org Derived from vegetable and animal oils, these molecules, particularly fatty acid methyl esters (FAMEs), serve as crucial platform chemicals. aocs.org Their applications are diverse, ranging from their well-known use in biodiesel to serving as precursors for soaps, amides, amines, and lubricants. aocs.org

In research, the focus often lies on functionalizing the long aliphatic chains of these molecules to create bifunctional precursors for various materials, including polymers. researchgate.net The conversion of biologically active carboxylic acids into their methyl esters is a common strategy to enhance their ability to penetrate cell membranes, facilitating studies on intracellular targets. tandfonline.com This esterification can transform an ionized acid into an uncharged molecule capable of passive diffusion into cells, where it may be hydrolyzed back to the active acid form by cellular esterases. tandfonline.com

Significance of Ketone-Functionalized Methyl Esters in Synthetic and Biological Systems

Ketone-functionalized fatty acids and their methyl esters, also known as oxo-fatty acids or oxo-FAMEs, are significant in both synthetic chemistry and biological contexts. rwth-aachen.degrafiati.com These compounds are valuable intermediates for producing pharmaceuticals, cosmetics, and other high-value chemicals. rwth-aachen.de The ketone group provides a reactive site for a variety of chemical transformations, such as reductions to secondary alcohols or as a handle for carbon-carbon bond formation. mdpi.com

In biological systems, methyl ketones are naturally occurring compounds found in numerous microorganisms, plants, and insects. nih.gov Their biosynthesis is often linked to the β-oxidation of fatty acids. nih.gov Researchers have engineered microorganisms like Escherichia coli to produce methyl ketones, viewing them as potential biofuels. nih.gov In academic synthesis, the development of methods to produce oxo fatty acids, for example, through photochemical hydroacylation, has broadened the scope of accessible lipid structures for further investigation. mdpi.com The ketone functionality is also a key feature in various directing groups used in modern organic synthesis to achieve site-specific modifications of molecules. acs.org

Specific Research Focus on Methyl 14-oxotetradecanoate: A Unique Positional Isomer

This compound is distinguished by the placement of its ketone group at the 14th carbon, near the end of the fourteen-carbon chain (an omega-1 position). This structure makes it a particularly useful starting material for synthesizing terminally functionalized long-chain molecules.

A primary research application for this compound is as a precursor in the synthesis of radiolabeled fatty acid analogues for medical imaging. researchgate.net Specifically, it has been used as the starting material for the synthesis of 15-(4-[¹¹C]methylphenyl)pentadecanoic acid ([¹¹C]MePPA), an agent for positron emission tomography (PET) used to study fatty acid metabolism in the heart. researchgate.net In this synthesis, the aldehyde group of this compound (which exists in equilibrium with its enol form) is reacted via a Wittig-type reaction to introduce a phenyl group, which is later modified. researchgate.net The ester group is subsequently hydrolyzed to yield the final carboxylic acid. researchgate.net The compound has also been noted as an intermediate in the synthesis of sphingolipid sensors for metabolism studies. ub.edu

The specific location of the oxo group makes this compound a non-trivial synthetic target itself, often prepared from other long-chain precursors. Its value lies in its role as a building block, enabling the construction of complex molecules with precisely placed functional groups at the end of a long aliphatic chain.

Chemical and Physical Properties of this compound

The following table summarizes key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₃ | nih.gov |

| Molecular Weight | 256.38 g/mol | nih.gov |

| Appearance | Colorless solid | researchgate.net |

| ¹H-NMR (CDCl₃, 100.6 MHz) | δ = 2.28 (t, J=7.6 Hz, 2 H), 2.39 (td, J=7.3, 2.0 Hz, 2 H), 3.64 (s, 3 H), 9.74 (t, J=1.8 Hz, 1 H) | researchgate.net |

| ¹³C-NMR (CDCl₃, 100.6 MHz) | δ = 22.1, 24.9, 29.11, 29.13, 29.2, 29.3, 29.36, 29.37, 29.5, 34.1, 43.9, 51.4, 174.3, 202.8 | researchgate.net |

Role of this compound in Synthesis

This table outlines the role of this compound in a multi-step synthesis of a PET imaging agent.

| Step | Reactant(s) | Reagents | Product | Purpose | Reference |

| 1 | This compound, p-methylbenzyltriphenylphosphonium bromide | tBuOK, THF | Methyl 15-(4-methylphenyl)pentadec-14-enoate | Introduction of the phenyl ring via Wittig reaction. | researchgate.net |

| 2 | Methyl 15-(4-methylphenyl)pentadec-14-enoate | H₂, Pd/C, EtOAc | Methyl 15-(4-methylphenyl)pentadecanoate (MePPE) | Reduction of the carbon-carbon double bond. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

70219-57-7 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

methyl 14-oxotetradecanoate |

InChI |

InChI=1S/C15H28O3/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h14H,2-13H2,1H3 |

InChI Key |

SDRQPLWGWWJJBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 14 Oxotetradecanoate

Classical Organic Synthesis Approaches

Traditional organic synthesis provides a robust toolkit for the construction of Methyl 14-oxotetradecanoate, primarily through the functionalization of long-chain precursors.

Esterification of 14-Oxotetradecanoic Acid Precursors

A straightforward and common method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 14-oxotetradecanoic acid. cuny.edu This acid-catalyzed reaction, typically employing methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, facilitates the condensation of the carboxyl group with methanol to yield the methyl ester and water. organic-chemistry.orgwikipedia.org The efficiency of this process is often enhanced by removing the water as it forms, thereby driving the equilibrium towards the product side. organic-chemistry.org

Alternatively, milder esterification methods can be employed to avoid harsh acidic conditions that might be incompatible with other functional groups in more complex substrates. These can include the use of reagents like diazomethane (B1218177), although its toxicity and explosive nature limit its large-scale applicability. ub.edu Another approach involves the conversion of the carboxylic acid to a more reactive acyl halide or anhydride, which then readily reacts with methanol to form the ester. wikipedia.org

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic Acid, Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires removal of water to drive to completion. |

| Diazomethane | Carboxylic Acid, Diazomethane (CH₂N₂) | High-yielding and clean reaction, but diazomethane is toxic and explosive. ub.edu |

| Acyl Halide/Anhydride | Carboxylic Acid → Acyl Halide/Anhydride, then Methanol | Two-step process, but the second step is typically fast and irreversible. wikipedia.org |

Radical Addition Strategies for Carbonyl Group Introduction at C-14

The introduction of the oxo functionality at the C-14 position can be achieved through radical addition reactions to suitable unsaturated precursors. For instance, the radical addition of a carbonyl-containing fragment to a terminal alkene is a viable strategy. A relevant example is the radical addition of acetone (B3395972) to methyl undecylenate, which results in the formation of methyl 13-oxotetradecanoate. google.com While not directly yielding the 14-oxo isomer, this method illustrates the principle of using radical reactions to install a ketone group onto a long-chain fatty acid ester. google.com The efficiency and regioselectivity of such radical additions can be influenced by the choice of radical initiator and reaction conditions. acs.orgaocs.org

Functional Group Interconversions on Existing Long-Chain Methyl Esters Leading to C-14 Oxo Moiety

Another synthetic avenue involves the modification of an existing long-chain methyl ester through functional group interconversions. wikipedia.orgpressbooks.pub This approach starts with a more readily available C-14 functionalized tetradecanoate (B1227901) and converts that functionality into the desired oxo group.

A common strategy is the oxidation of a C-14 hydroxyl group. A precursor such as methyl 14-hydroxytetradecanoate can be oxidized using a variety of standard oxidizing agents to yield this compound. The choice of oxidant depends on the desired selectivity and the presence of other sensitive functional groups in the molecule.

| Oxidizing Agent | Typical Reaction Conditions |

| Chromium-based reagents (e.g., PCC, PDC) | Anhydrous organic solvents |

| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperatures (-78 °C) |

| Dess-Martin periodinane | Room temperature in chlorinated solvents |

These functional group interconversions offer a versatile route to this compound, leveraging the vast array of available oxidation methodologies in organic chemistry. vanderbilt.edu

Synthesis as an Intermediate for Radiopharmaceuticals

This compound has been utilized as a key intermediate in the synthesis of radiolabeled fatty acid analogues for medical imaging. researchgate.net Specifically, it serves as a precursor for the preparation of [11C]-labeled 15-(4-methylphenyl)pentadecanoic acid ([11C]MePPA). researchgate.net In this synthesis, this compound undergoes a Wittig-type reaction with a phosphorus ylide derived from p-methylbenzyltriphenylphosphonium bromide. researchgate.net The resulting unsaturated ester is then hydrogenated to yield the saturated carbon chain, and subsequent steps lead to the final radiolabeled product. researchgate.net This application underscores the importance of having efficient synthetic routes to this compound for the development of advanced diagnostic tools.

Chemoenzymatic and Biocatalytic Considerations

The integration of enzymatic transformations offers a green and highly selective alternative to classical chemical methods for the synthesis of oxo-fatty acids.

Principles of Enzymatic Transformations for Related Oxo-Fatty Acids (e.g., Reductases, Decarboxylases)

While direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis for the production of related oxo-fatty acids are well-established and provide a conceptual framework. researchgate.netresearchgate.netagriculturejournals.cz

Enzymatic pathways often involve a series of reactions catalyzed by different enzymes in a cascade. researchgate.net For instance, the synthesis of oxo-fatty acids can begin with the hydroxylation of a fatty acid at a specific carbon atom by a hydroxylase enzyme. researchgate.netnih.gov This hydroxy fatty acid can then be oxidized to the corresponding keto fatty acid by an alcohol dehydrogenase. researchgate.netnih.gov

The production of methyl ketones from fatty acids has been demonstrated through a pathway involving the conversion of fatty acids to β-keto acyl-CoAs, followed by hydrolysis and decarboxylation. nih.gov Furthermore, photo-activated decarboxylases, such as the one from Chlorella variabilis NC64A (Cv-FAP), have been shown to catalyze the decarboxylation of fatty acids, although their primary application has been in hydrocarbon synthesis. acs.org

Enzymes like reductases and decarboxylases play crucial roles in fatty acid metabolism and can be harnessed for synthetic purposes. nih.govwikipedia.org Reductases are involved in the reduction of carbonyl groups, while decarboxylases catalyze the removal of a carboxyl group. nih.govwikipedia.org The reverse reactions, or the use of enzymes with altered specificities, could potentially be applied to the synthesis of specific oxo-fatty acids.

The chemoenzymatic approach, which combines chemical and enzymatic steps, can also be a powerful strategy. For example, a chemical synthesis could be used to generate a precursor that is then selectively modified by an enzyme in a subsequent step. This approach leverages the strengths of both methodologies to achieve efficient and selective synthesis. google.com

| Enzyme Class | Relevant Transformation | Potential Application for Oxo-Fatty Acid Synthesis |

| Hydroxylases | Introduction of a hydroxyl group onto a fatty acid chain. researchgate.net | Creation of a precursor for subsequent oxidation to a ketone. |

| Alcohol Dehydrogenases | Oxidation of a hydroxyl group to a ketone. researchgate.net | Conversion of a hydroxy fatty acid to an oxo-fatty acid. |

| Decarboxylases | Removal of a carboxyl group. acs.org | Potentially reversible reaction or use in precursor synthesis. |

| Thioesterases | Hydrolysis of thioesters. nih.gov | Cleavage of acyl-CoA intermediates in biosynthetic pathways. |

Strategies for Enantioselective Synthesis of Chiral Derivatives of this compound

The enantioselective synthesis of chiral derivatives of long-chain keto esters, such as the chiral hydroxytetradecanoates that can be derived from this compound, is a critical area of research for the production of biologically active molecules and valuable chiral building blocks. While specific literature on the enantioselective synthesis of chiral derivatives at the 14-position of methyl tetradecanoate is not extensively documented, several robust strategies have been successfully applied to structurally similar long-chain keto esters, particularly β-keto esters like methyl 3-oxotetradecanoate. These methodologies, including catalytic asymmetric hydrogenation, asymmetric transfer hydrogenation, and enzymatic reductions, provide a clear framework for achieving high enantioselectivity in the synthesis of chiral hydroxy esters.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. This technique often employs transition metal catalysts, with ruthenium-based complexes being particularly prominent.

Ruthenium-BINAP Catalysis

The use of ruthenium catalysts bearing chiral diphosphine ligands, such as the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, is a well-established method for the highly enantioselective hydrogenation of β-keto esters. harvard.edubeilstein-journals.org These reactions typically proceed under hydrogen pressure and can afford the corresponding chiral β-hydroxy esters in high yields and with excellent enantiomeric excess (ee). harvard.edubeilstein-journals.org For instance, the asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce methyl (R)-3-hydroxytetradecanoate, a key intermediate in the synthesis of the anti-obesity drug Orlistat, has been extensively studied. chimia.chresearchgate.net

The general reaction involves the hydrogenation of the keto ester in the presence of a chiral ruthenium-BINAP complex. Both (R)- and (S)-enantiomers of the BINAP ligand are commercially available, allowing for the selective synthesis of either enantiomer of the resulting hydroxy ester. harvard.edu The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to maximize both yield and enantioselectivity. harvard.edubeilstein-journals.org

Table 1: Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate using Ru-BINAP Catalysis This table presents data for a structurally similar compound to illustrate the effectiveness of the methodology.

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| (R)-Ru(OAc)₂(BINAP) | Methyl 3-oxotetradecanoate | Methyl (R)-3-hydroxytetradecanoate | 98 | >99 | beilstein-journals.org |

| RuCl₂((R)-MeOBIPHEP) | Methyl 3-oxotetradecanoate | Methyl (R)-3-hydroxytetradecanoate | - | 99 | chimia.chresearchgate.net |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure hydrogen gas by employing a hydrogen donor, such as a mixture of formic acid and triethylamine (B128534) or aqueous sodium formate. researchgate.net This method is often catalyzed by ruthenium complexes containing chiral diamine ligands, like the well-known Noyori-Ikariya catalyst, RuCl(p-cymene)[(S,S)-Ts-DPEN]. acs.org

ATH has been successfully applied to the enantioselective reduction of a wide range of α-keto esters, affording α-hydroxy esters with high enantioselectivity. researchgate.net The reaction is typically carried out under mild conditions and has been shown to be effective even in aqueous media with the use of surfactants, highlighting its potential as a "green" chemical process. researchgate.net While specific examples for long-chain ω-keto esters are less common in the literature, the principles are broadly applicable.

Table 2: Asymmetric Transfer Hydrogenation of α-Keto Esters This table showcases the utility of ATH for producing chiral hydroxy esters from related keto esters.

| Catalyst | Substrate | Hydrogen Donor | Yield (%) | ee (%) | Reference |

| Water-soluble Ru(II) complex | Various α-keto esters | HCOONa in water with surfactant | High | up to 99.7 | researchgate.net |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | HCOOH/NEt₃ in DMF | High | 93-99 | acs.org |

Enzymatic and Biocatalytic Strategies

Enzymatic and biocatalytic reductions provide a highly selective and environmentally benign approach to the synthesis of chiral alcohols. These methods utilize whole cells of microorganisms or isolated enzymes, such as dehydrogenases and reductases, to catalyze the enantioselective reduction of ketones. sciepublish.com

For the synthesis of chiral hydroxy fatty acid derivatives, various microorganisms and their enzymes have been explored. For example, a mutant of the short-chain dehydrogenase/reductase (SDR) from Novosphingobium aromaticivorans has been used for the gram-scale preparation of methyl (R)-3-hydroxytetradecanoate from methyl 3-oxotetradecanoate with high enantiomeric excess. researchgate.net Biocatalysis using plant cells, such as Daucus carota root, has also been shown to be effective for the reduction of various prochiral ketones, including β-ketoesters, in an aqueous medium. acs.org

Table 3: Enzymatic Reduction of Methyl 3-oxotetradecanoate This table provides an example of a biocatalytic approach for a similar long-chain keto ester.

| Biocatalyst | Substrate | Product | ee (%) | Reference |

| Mutant NaSDR-G145A/I199L from Novosphingobium aromaticivorans | Methyl 3-oxotetradecanoate (50 g/L) | Methyl (R)-3-hydroxytetradecanoate | 99.0 | researchgate.net |

| Daucus carota root | β-ketoesters | Optically active secondary alcohols | - | acs.org |

Natural Occurrence and Elucidation of Biosynthetic Pathways for 14 Oxo Tetradecanoates

Proposed Biosynthetic Routes to Terminal Ketone Functionality in Fatty Acid Chains

While a definitive pathway for Methyl 14-oxotetradecanoate biosynthesis is not established due to its undiscovered natural presence, plausible biochemical routes can be hypothesized based on known enzymatic reactions that modify fatty acid chains.

Standard β-oxidation involves the sequential cleavage of two-carbon units from the carboxyl end of a fatty acid. For a terminal ketone to be formed on a tetradecanoate (B1227901) chain, a modification of this process or a related pathway would be necessary. One hypothetical route could involve an initial ω-oxidation of tetradecanoic acid to form 14-hydroxytetradecanoic acid. This intermediate could then be oxidized by a specific dehydrogenase to yield 14-oxotetradecanoic acid. The subsequent esterification with methanol (B129727) would produce this compound.

Table 1: Hypothetical Steps in a Modified β-Oxidation-Related Pathway

| Step | Proposed Reaction | Precursor | Product | Potential Enzyme Class |

| 1 | ω-Hydroxylation | Tetradecanoic acid | 14-Hydroxytetradecanoic acid | Cytochrome P450 monooxygenase |

| 2 | Dehydrogenation | 14-Hydroxytetradecanoic acid | 14-Oxotetradecanoic acid | Alcohol dehydrogenase |

| 3 | Methylation | 14-Oxotetradecanoic acid | This compound | Methyltransferase |

De novo biosynthesis of fatty acids involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP). The formation of a terminal ketone through this pathway is not a standard feature of fatty acid synthesis. However, a speculative mechanism could involve the action of a specialized ketosynthase or a terminal oxidase during the final stages of chain elongation or upon release of the fatty acid from the ACP.

Another possibility could be a pathway analogous to polyketide synthesis, where the degree of reduction at each elongation step can be varied. A final, non-reduced keto group could theoretically be left at the terminus of the chain by a specialized polyketide synthase-like enzymatic complex.

Genetic and Enzymatic Basis for Biosynthesis in Producer Organisms

As no natural producer of this compound has been identified, the genetic and enzymatic basis for its biosynthesis remains entirely hypothetical. If such a pathway were to be discovered, it would likely involve a unique set of genes encoding enzymes capable of terminal oxidation and subsequent modification of a C14 fatty acid.

The identification of such genes would likely involve genome mining of potential producer organisms, looking for gene clusters that show homology to known fatty acid modifying enzymes, such as:

Cytochrome P450 monooxygenases: Known for their role in ω-hydroxylation of fatty acids.

Alcohol dehydrogenases: Capable of oxidizing the terminal hydroxyl group to a ketone.

Methyltransferases: Responsible for the final esterification step.

Further characterization would require heterologous expression of these candidate genes and in vitro enzymatic assays to confirm their specific activity in the proposed biosynthetic pathway.

Biochemical and Biological Significance of 14 Oxo Tetradecanoate Metabolism and Interactions

Integration within General Fatty Acid and Lipid Metabolic Pathways

Methyl 14-oxotetradecanoate is the methyl ester of 14-oxotetradecanoic acid. The metabolism of its parent compound, 14-oxotetradecanoic acid, is primarily integrated with the omega (ω)-oxidation pathway , an alternative route for fatty acid degradation. Unlike the more common beta-oxidation, which occurs in the mitochondria and peroxisomes and sequentially shortens the fatty acid chain from the carboxyl end, ω-oxidation takes place in the smooth endoplasmic reticulum of vertebrate liver and kidney cells. wikipedia.orgnih.gov This pathway targets the terminal methyl group (the ω-carbon) of fatty acids. wikipedia.org

The ω-oxidation pathway is typically a minor metabolic route for medium-chain fatty acids (10-12 carbons) but gains importance for longer-chain fatty acids or when beta-oxidation is defective. wikipedia.org The process begins with the hydroxylation of the ω-carbon of tetradecanoic acid (a C14 fatty acid) to form 14-hydroxytetradecanoic acid. This initial and rate-limiting step is catalyzed by cytochrome P450 omega-hydroxylases. wikipedia.orgallen.in Subsequently, the terminal hydroxyl group is oxidized to an aldehyde, yielding 14-oxotetradecanoic acid , the focal compound of this discussion. allen.inyoutube.com This aldehyde is then further oxidized to a dicarboxylic acid, tetradecanedioic acid. wikipedia.orgyoutube.com

Once formed, this dicarboxylic acid can be activated by coenzyme A at either of its carboxyl ends and transported to mitochondria to undergo beta-oxidation, producing shorter-chain dicarboxylic acids like succinic acid, which can enter the citric acid cycle for energy production. wikipedia.orgnih.gov Therefore, 14-oxotetradecanoate serves as a key intermediate linking the initial steps of ω-oxidation in the endoplasmic reticulum to the subsequent energy-yielding steps of beta-oxidation in the mitochondria. This pathway allows the cell to process fatty acids that might otherwise be difficult to metabolize, converting them into usable energy or substrates for other biosynthetic pathways. nih.govnih.gov

Enzymatic Activity and Substrate Specificity in Biotransformations of Oxo-Fatty Acids

The biotransformation of oxo-fatty acids like 14-oxotetradecanoate involves a specific sequence of enzymatic reactions. The formation and subsequent metabolism of this compound are governed by enzymes with distinct substrate specificities.

Formation of 14-Oxotetradecanoate: The synthesis of 14-oxotetradecanoate from tetradecanoic acid is a two-step enzymatic process:

Hydroxylation: The first step is catalyzed by cytochrome P450 omega-hydroxylases (CYP450s). These enzymes introduce a hydroxyl group onto the terminal (ω) carbon. wikipedia.orgallen.in Members of the CYP4A and CYP4F subfamilies are primarily responsible for this reaction in mammals. wikipedia.orgwikipedia.org Specifically, CYP4A enzymes show a preference for medium-chain fatty acids (C10-C16), making tetradecanoic acid (C14) a suitable substrate. nih.gov

Dehydrogenation: The resulting 14-hydroxytetradecanoic acid is then oxidized to the aldehyde, 14-oxotetradecanoic acid, by alcohol dehydrogenase . wikipedia.orgyoutube.com

Metabolism of 14-Oxotetradecanoate: Once formed, 14-oxotetradecanoate is a substrate for further oxidation:

Oxidation to Diacid: In the primary ω-oxidation pathway, aldehyde dehydrogenase oxidizes 14-oxotetradecanoate to tetradecanedioic acid. wikipedia.orgyoutube.com

Direct Oxidation by CYP450s: Research has shown that some cytochrome P450 enzymes can directly metabolize ω-oxo fatty acids. For instance, the bacterial enzyme Cytochrome P450BM-3 (CYP102) from Bacillus megaterium can oxidize 14-oxotetradecanoic acid. In this case, the enzyme exclusively catalyzes the oxidation of the terminal aldehyde group to a carboxylic acid, resulting in the formation of the corresponding α,ω-diacid. nih.gov Studies on this enzyme have shown that the rates of oxidation for ω-oxo fatty acids decrease in the order C16 > C18 ≈ C14 > C12. nih.gov

The table below summarizes the key enzymes involved in the metabolism of 14-oxotetradecanoate.

| Metabolic Step | Enzyme Class | Specific Enzymes (Examples) | Substrate | Product |

| Formation | ||||

| 1. Hydroxylation | Cytochrome P450 ω-hydroxylase | CYP4A11, CYP4F2 | Tetradecanoic acid | 14-Hydroxytetradecanoic acid |

| 2. Dehydrogenation | Alcohol Dehydrogenase | Cytosolic ADH | 14-Hydroxytetradecanoic acid | 14-Oxotetradecanoic acid |

| Metabolism | ||||

| 3. Oxidation | Aldehyde Dehydrogenase | Cytosolic ALDH | 14-Oxotetradecanoic acid | Tetradecanedioic acid |

| 3a. Direct Oxidation | Cytochrome P450 | Cytochrome P450BM-3 (CYP102) | 14-Oxotetradecanoic acid | Tetradecanedioic acid |

Role as a Metabolic Precursor or Intermediate in Specific Organisms (e.g., in Microbial Metabolism, Plant Secondary Metabolism)

While direct evidence for the role of 14-oxotetradecanoate in specific microbial or plant secondary metabolic pathways is limited, its position as an intermediate in ω-oxidation implies a significant, albeit transient, role. The precursors and products of this compound, namely ω-hydroxy fatty acids and dicarboxylic acids, are known to be important in various organisms.

In Microbial Metabolism: Microorganisms possess diverse enzymatic machinery for fatty acid modification. Several bacterial species, including Bacillus megaterium, contain cytochrome P450 systems capable of hydroxylating fatty acids. nih.gov The P450BM-3 enzyme from this bacterium not only hydroxylates fatty acids but can also, as noted previously, oxidize ω-oxo fatty acids like 14-oxotetradecanoate to the corresponding diacid. nih.gov This capability suggests that in such microbes, 14-oxotetradecanoate is an intermediate in the complete terminal oxidation of C14 fatty acids. These microbial biotransformations are of interest for producing valuable oleochemicals, such as dicarboxylic acids, which can be used as precursors for polymers and other industrial products. researchgate.net

In Plant Secondary Metabolism: In plants, ω-hydroxy long-chain fatty acids are crucial precursors for the biosynthesis of biopolyesters like cutin and suberin, which are essential components of the plant cuticle and protective outer layers. nih.gov The formation of these ω-hydroxy acids is a key step, and it is plausible that their subsequent oxidation to ω-oxo intermediates occurs, even if transiently, before polymerization or further modification. While the primary focus in plant biology has been on the ω-hydroxy acids themselves, the enzymatic potential for their oxidation to aldehydes (oxo-fatty acids) exists. These oxo-fatty acids could serve as reactive intermediates that are readily converted into other compounds or incorporated into the growing polymer matrix. For example, oxylipins, a broad class of oxygenated fatty acids, are vital signaling molecules in plants that regulate defense and developmental processes. mdpi.com While jasmonates are the most studied oxylipins, the pathways involving ω-oxidation contribute to the diversity of these signaling molecules. mdpi.com

The table below provides examples of related ω-oxidized fatty acids and their roles in different organisms.

| Organism Type | Compound Class | Specific Role / Significance |

| Bacteria (e.g., Bacillus) | ω-Oxo fatty acids, Dicarboxylic acids | Intermediates in fatty acid catabolism; potential for biocatalytic production of valuable diacids. nih.gov |

| Plants | ω-Hydroxy fatty acids | Precursors to cutin and suberin, forming protective barriers. nih.gov |

| Plants | Oxylipins | Signaling molecules in defense and development (e.g., jasmonic acid, 12-oxo-phytodienoic acid). mdpi.com |

| Honeybees | ω- and (ω-1)-hydroxy fatty acids | Components of larval nutrients and pheromones that regulate social structure. nih.gov |

Regulatory Mechanisms in Cellular Metabolism Involving Related Oxo-Fatty Acids

One key regulatory factor is the availability of fatty acid substrates and the activity of competing metabolic pathways. Under normal conditions, fatty acids are primarily directed towards beta-oxidation for energy or esterification into triglycerides and phospholipids (B1166683) for storage. However, during periods of starvation or in metabolic states where beta-oxidation is impaired, the flux through the ω-oxidation pathway increases. nih.govnih.gov Research indicates a competition for free fatty acids between the acyl-CoA synthetases involved in glyceride synthesis and the microsomal CYP450 hydroxylases of the ω-oxidation pathway. nih.gov During starvation, reduced levels of ATP in the soluble fraction of liver cells decrease the rate of fatty acid activation for esterification, making more free fatty acids available for ω-oxidation. nih.gov

Gene expression of the enzymes involved also plays a critical regulatory role. The expression of CYP4A genes, which encode the rate-limiting ω-hydroxylases, is regulated by nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs) . nih.gov Fatty acids and their derivatives can act as ligands for PPARα, which in turn induces the expression of genes involved in fatty acid catabolism, including those for ω-oxidation. themedicalbiochemistrypage.org This feed-forward mechanism allows the cell to upregulate alternative fatty acid disposal routes when lipid levels are high.

| Regulatory Factor | Mechanism | Effect on 14-Oxotetradecanoate Metabolism |

| Metabolic State (e.g., Starvation) | Reduced ATP levels decrease fatty acid esterification. | Increases substrate availability for ω-oxidation, leading to higher production of 14-oxotetradecanoate and its diacid product. nih.gov |

| Substrate Competition | Competition between esterification pathways and ω-oxidation for free fatty acids. | When esterification is low, ω-oxidation is favored. nih.gov |

| Gene Expression (PPARα) | Fatty acids activate PPARα, inducing expression of CYP4A enzymes. | Upregulates the rate-limiting step of ω-oxidation, increasing pathway flux. nih.govthemedicalbiochemistrypage.org |

| Cellular Redox State (NAD+/NADH) | NAD+ is required for alcohol and aldehyde dehydrogenases. | High NAD+ levels favor the oxidation of the hydroxy and oxo intermediates. wikipedia.org |

Emerging Research Applications and Future Directions for Methyl 14 Oxotetradecanoate

Application as a Precursor in the Synthesis of Radiolabeled Probes for Positron Emission Tomography (PET) and Other Imaging Techniques

The development of novel radiolabeled probes is crucial for advancing molecular imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization of biological processes at the molecular level, aiding in disease diagnosis and the development of new therapies. chempep.com The synthesis of these probes often begins with a precursor molecule that can be efficiently labeled with a positron-emitting radionuclide. chempep.com

Methyl 14-oxotetradecanoate could potentially serve as a precursor for PET probes designed to image fatty acid metabolism. The long hydrocarbon chain is a key feature of molecules involved in lipid metabolic pathways. By incorporating a positron-emitting isotope, such as carbon-11, into the methyl ester group or at another strategic position on the carbon chain, researchers could create a tracer to monitor fatty acid uptake and utilization in various tissues. This would be particularly valuable for studying diseases characterized by altered lipid metabolism, such as certain cancers, cardiovascular diseases, and metabolic disorders. The synthesis of such a probe would likely involve a late-stage radiolabeling step, for instance, through methylation with [¹¹C]CH₃I. mdpi.comnih.gov

Table 1: Potential Radionuclides for Labeling this compound

| Radionuclide | Half-life | Potential Labeling Position |

| Carbon-11 (¹¹C) | 20.4 minutes | Methyl ester group, Carbonyl carbon |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Alkyl chain (via a prosthetic group) |

Development of Novel Catalytic Systems for Efficient Synthesis and Derivatization

The efficient and selective synthesis of long-chain esters is an area of active research. For a compound like this compound, developing novel catalytic systems could enable more sustainable and cost-effective production. Traditional esterification methods often require harsh conditions, but modern approaches focus on milder and more environmentally friendly catalysts.

Recent advancements in catalysis for esterification of long-chain carboxylic acids include the use of zirconyl chloride and other metal-based catalysts. semanticscholar.org These catalysts can facilitate the direct condensation of carboxylic acids and alcohols under milder conditions. Furthermore, enzymatic catalysis, employing enzymes like lipases, offers a greener alternative for the synthesis of fatty acid esters. mdpi.com Research in this area for this compound would likely focus on identifying or engineering catalysts that can selectively oxidize the 14th position of a tetradecanoate (B1227901) precursor and efficiently catalyze the esterification. The development of tandem reactions, where multiple synthetic steps are carried out in a single pot, could also streamline its synthesis. researchgate.net

Utilization in Chemical Probe Design for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to help elucidate their function in biological pathways. nih.gov The structure of this compound, with its long alkyl chain and ketone functional group, makes it an interesting candidate for the design of chemical probes targeting enzymes involved in fatty acid metabolism.

For instance, it could be modified to incorporate a reporter tag (e.g., a fluorophore or a biotin moiety) to allow for the visualization and isolation of its binding partners. Such probes could be used to identify and characterize new enzymes that metabolize or are regulated by long-chain oxo-fatty acids. The ketone group could also be exploited for covalent modification of enzyme active sites, providing a tool for activity-based protein profiling.

Exploration of Structure-Activity Relationships for Bioactive Analogues

The biological activity of a molecule is intrinsically linked to its chemical structure. By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogues, researchers can uncover structure-activity relationships (SARs). nih.govnih.govresearchgate.net This information is invaluable for the rational design of more potent and selective bioactive compounds.

For this compound, SAR studies could involve:

Varying the chain length: Synthesizing analogues with shorter or longer alkyl chains to determine the optimal length for a specific biological activity.

Modifying the oxo-group position: Moving the ketone to different positions along the carbon chain to understand its importance for target binding.

Altering the ester group: Replacing the methyl group with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

These studies could lead to the discovery of novel therapeutic agents or research tools with enhanced properties. researchgate.net

Table 2: Hypothetical Analogues of this compound for SAR Studies

| Analogue Name | Structural Modification | Potential Research Question |

| Methyl 12-oxotetradecanoate | Position of the oxo group | Is the 14-position critical for activity? |

| Ethyl 14-oxotetradecanoate | Ester group modification | How does the size of the ester group affect binding? |

| Methyl 14-oxohexadecanoate | Increased chain length | Is a longer chain more effective? |

Advanced Computational and Data Science Approaches in Oxo-Ester Research

Computational chemistry and data science are increasingly powerful tools in chemical research. acs.org For a molecule like this compound, these approaches can provide valuable insights and accelerate research.

Molecular Docking: Computational docking studies can predict how this compound and its analogues might bind to the active sites of target proteins. nih.gov This can help prioritize which analogues to synthesize and test experimentally.

Quantum Mechanics Calculations: These calculations can be used to understand the electronic properties of the molecule and to model reaction mechanisms for its synthesis or metabolism.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the data from SAR studies, QSAR models can be developed to predict the biological activity of new, unsynthesized analogues. nih.gov

These computational approaches, when used in conjunction with experimental work, can significantly streamline the process of drug discovery and chemical probe development. mdpi.com

Q & A

Q. What are the key thermodynamic properties of Methyl 14-oxotetradecanoate, and how are they experimentally determined?

this compound’s thermodynamic properties include boiling points (429.2 K at 0.009 bar), melting points (290–292 K), and enthalpy of vaporization (65.3–87.0 kJ/mol). These are determined via:

- Gas chromatography (GC): Used to measure vapor-liquid equilibria and enthalpy of vaporization at elevated temperatures (453–543 K) .

- Vapor pressure measurements: Antoine Equation parameters (e.g., ) are derived to model temperature-dependent vapor pressures .

- Differential scanning calorimetry (DSC): Measures melting points and enthalpy of fusion (50.21 kJ/mol at 291.6 K) . Researchers should cross-reference data from authoritative databases like NIST and validate methods against primary literature.

Q. What safety precautions should be taken when handling this compound in laboratory settings?

While classified as non-hazardous under EU regulations, standard lab practices include:

- Skin/eye contact: Rinse thoroughly with water; remove contaminated clothing .

- Ingestion: Flush mouth and seek medical attention if large amounts are consumed .

- Storage: Keep at -20°C for stability, as indicated for structurally similar esters . Always consult safety data sheets (SDS) and document handling protocols to ensure reproducibility .

Q. How can researchers ensure accurate measurement of this compound’s melting point given discrepancies in literature values?

Discrepancies in reported melting points (e.g., 290 K vs. 292 K) arise from methodological differences. To mitigate:

- Calibrate instruments: Use certified reference materials for DSC or melting point apparatus .

- Report uncertainties: Include measurement tolerances (e.g., ±0.3 K in Gaikwad and Subrahmanyam’s study) .

- Cross-validate: Compare results across techniques (e.g., GC, vapor pressure) to identify systematic errors .

Advanced Research Questions

Q. What methodologies are recommended for determining the enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}HΔvapH) of this compound, and how do different techniques compare?

can be measured via:

- Static vapor pressure methods: Provide high precision at controlled temperatures (e.g., 76.0 ± 0.2 kJ/mol at 382 K) but require long equilibration times .

- Gas chromatography (GC): Efficient for high-throughput analysis but limited to volatile compounds at elevated temperatures .

- Clausius-Clapeyron equation: Applied to Antoine Equation parameters for extrapolation across temperature ranges . Advanced researchers should prioritize methods aligned with their experimental constraints and validate against NIST data .

Q. How can conflicting data on thermodynamic properties be reconciled in meta-analyses?

Conflicting data (e.g., ranging from 65.3 to 87.0 kJ/mol) require:

- Systematic reviews: Filter studies by methodology quality (e.g., instrument calibration, sample purity >98%) .

- Weighted averaging: Assign higher weight to studies with documented uncertainties and replicates .

- Statistical outlier detection: Use tools like Grubbs’ test to exclude anomalous values .

05 文献检索Literature search for meta-analysis02:58

Metadata (e.g., experimental conditions, instrument settings) must be rigorously documented to assess comparability .

Q. What experimental design considerations are critical when synthesizing structural analogs of this compound?

For analogs like methyl 13-methyl-10-oxotetradecanoate:

- Reaction optimization: Use esterification catalysts (e.g., HSO) under inert atmospheres to prevent oxidation .

- Characterization: Employ NMR and mass spectrometry to confirm branching and ketone positioning .

- Purity control: Specify supplier-grade reagents (e.g., ≥98% purity) and validate via HPLC .

Q. What best practices ensure reproducibility in studies involving this compound?

- Metadata documentation: Record instrument models (e.g., Agilent GC systems), calibration dates, and environmental conditions (humidity, temperature) .

- Chemical sourcing: Report suppliers, batch numbers, and purity grades to enable replication .

- Data transparency: Publish raw datasets (e.g., vapor pressure curves) in supplementary materials or repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.